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Compound of Interest

Compound Name: Yellow AB

Cat. No.: B1669018 Get Quote

An In-depth Technical Guide to the Synthesis of 1-(Phenylazo)-2-naphthalenamine (Yellow
AB)

Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(Phenylazo)-2-

naphthalenamine, an azo dye commonly known as Yellow AB or C.I. Solvent Yellow 5. The

synthesis is a classic example of a diazo coupling reaction, involving two primary stages: the

diazotization of aniline and the subsequent azo coupling of the resulting benzenediazonium salt

with 2-naphthalenamine. This document offers detailed chemical principles, experimental

protocols, characterization data, and safety considerations pertinent to its synthesis, tailored for

an audience of researchers, scientists, and professionals in drug development and chemical

synthesis.

Introduction
Azo compounds, characterized by the presence of a diazene functional group (–N=N–) linking

two aromatic rings, constitute the largest and most versatile class of synthetic dyes. Their

extensive conjugation is responsible for their vibrant colors, leading to widespread application

in the textile, printing, and chemical industries. 1-(Phenylazo)-2-naphthalenamine (CAS No. 85-

84-7) is a notable member of this family, historically used as a colorant.[1][2] The synthesis

route is a robust two-step process. The first stage involves the conversion of a primary

aromatic amine, aniline, into a benzenediazonium salt. The second stage is the electrophilic

aromatic substitution reaction where this diazonium salt couples with an electron-rich

nucleophile, 2-naphthalenamine, to form the final azo dye.[1]
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Physicochemical and Characterization Data
The key identifying properties and characterization data for 1-(Phenylazo)-2-naphthalenamine

are summarized below for easy reference.

Table 1: Physicochemical Properties
Property Value Reference(s)

IUPAC Name
1-(Phenyldiazenyl)naphthalen-

2-amine
[2]

Synonyms
Yellow AB, C.I. Solvent Yellow

5, C.I. 11380
[1][3]

CAS Number 85-84-7 [4]

Molecular Formula C₁₆H₁₃N₃ [4]

Molecular Weight 247.30 g/mol [4]

Appearance
Orange or red

platelets/crystals
[3][5]

Melting Point 102-104 °C [1][4]

Solubility
Insoluble in water; Soluble in

ethanol, acetic acid, and oils.
[2][5]

Table 2: Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Yellow-No.-2
https://m.chemicalbook.com/ProductChemicalPropertiesCB1200878_EN.htm
https://www.echemi.com/products/pid_Rock24434-yellowab.html
https://www.guidechem.com/dictionary/en/85-84-7.html
https://www.guidechem.com/dictionary/en/85-84-7.html
https://www.guidechem.com/dictionary/en/85-84-7.html
https://www.echemi.com/products/pid_Rock24434-yellowab.html
https://wap.guidechem.com/encyclopedia/yellow-ab-dic115160.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1200878_EN.htm
https://www.guidechem.com/dictionary/en/85-84-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/Yellow-No.-2
https://wap.guidechem.com/encyclopedia/yellow-ab-dic115160.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data Reference(s)

UV-Vis

In ethanol, the solution

appears orange. Addition of

HCl causes a shift to red.

[1]

FT-IR (KBr)

Characteristic peaks expected

for N-H stretching, aromatic C-

H stretching, N=N stretching,

and C=C aromatic ring

stretching.

-

¹H NMR

Complex aromatic multiplets

expected in the range of δ 7.0-

8.5 ppm. A broad singlet

corresponding to the -NH₂

protons.

-

¹³C NMR

Multiple signals expected in

the aromatic region (δ 110-150

ppm).

-

Synthesis Pathway and Mechanism
The synthesis of 1-(Phenylazo)-2-naphthalenamine proceeds via diazotization followed by an

azo coupling reaction.

Overall Reaction
The overall reaction can be summarized as follows: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻

+ NaCl + 2H₂O C₆H₅N₂⁺Cl⁻ + C₁₀H₇NH₂ → C₁₆H₁₃N₃ + HCl

Reaction Mechanism
Step 1: Diazotization of Aniline In a cold, acidic solution (typically HCl), sodium nitrite (NaNO₂)

is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the

highly electrophilic nitrosonium ion (NO⁺). The lone pair of the nitrogen atom in aniline attacks

the nitrosonium ion. Subsequent proton transfers and the elimination of a water molecule result

in the formation of the relatively stable benzenediazonium ion. This step is critically
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temperature-sensitive and must be maintained between 0-5 °C to prevent the diazonium salt

from decomposing.[6]

Step 2: Azo Coupling The benzenediazonium ion acts as an electrophile in an electrophilic

aromatic substitution reaction with the activated aromatic ring of 2-naphthalenamine. The

amino group (-NH₂) is a strong activating group, directing the substitution to the ortho position

(C1). The diazonium ion attacks the C1 position of the naphthalene ring, followed by the

elimination of a proton to restore aromaticity, yielding the final product, 1-(Phenylazo)-2-

naphthalenamine.[6]

Visualization of Synthesis Pathway

Step 1: Diazotization (0-5 °C)

Aniline

Benzenediazonium
Chloride

NaNO₂ + HCl

2-Naphthalenamine

1-(Phenylazo)-2-
naphthalenamine

Step 2: Azo Coupling
(Electrophilic Aromatic Substitution)

Step 2: Azo Coupling
(Electrophilic Aromatic Substitution)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 1-(Phenylazo)-2-naphthalenamine.
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Experimental Protocols
The following protocols are representative and may require optimization based on laboratory

conditions and desired scale.

Materials and Reagents
Aniline (C₆H₅NH₂), Reagent Grade

Sodium Nitrite (NaNO₂), ACS Grade

Concentrated Hydrochloric Acid (HCl, ~37%)

2-Naphthalenamine (C₁₀H₇NH₂), >98% purity

Ethanol (C₂H₅OH), for recrystallization

Urea (optional, to quench excess nitrous acid)

Sodium Hydroxide (NaOH), for pH adjustment if needed

Crushed Ice

Distilled Water

Protocol 1: Preparation of Benzenediazonium Chloride
In a 250 mL beaker, combine aniline (e.g., 0.05 mol) with a mixture of concentrated HCl

(e.g., 15 mL) and water (25 mL).

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline

hydrochloride may precipitate as a fine slurry.

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.052 mol) in cold water (e.g.,

15 mL).

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over

15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
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After the addition is complete, stir the mixture for an additional 15 minutes. The formation of

a clear solution indicates the successful creation of the benzenediazonium salt. Keep this

solution in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction
In a separate 500 mL beaker, dissolve 2-naphthalenamine (e.g., 0.05 mol) in a suitable

solvent such as dilute acetic acid or ethanol/water mixture.

Cool this solution to 5-10 °C in an ice bath with vigorous stirring.

Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the 2-

naphthalenamine solution. The addition should be done portion-wise over 20-30 minutes,

maintaining the temperature below 10 °C.

A colored precipitate of 1-(Phenylazo)-2-naphthalenamine should form immediately.[1]

Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure

the completion of the coupling reaction.

Protocol 3: Isolation and Purification
Collect the precipitated product by vacuum filtration using a Büchner funnel.

Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.

The crude product can be purified by recrystallization. Dissolve the solid in a minimum

amount of hot ethanol or glacial acetic acid.[1][5]

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize

crystal formation.

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a

desiccator or a vacuum oven at low temperature.

Weigh the final product and calculate the percentage yield.

Visualization of Experimental Workflowdot
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// Nodes for each step start [label="Start", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; diazotization [label="1. Diazotization\n(Aniline + NaNO₂/HCl at 0-5 °C)",

fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed", fontcolor="#202124"];

coupling_prep [label="2. Coupling Component Prep\n(Dissolve 2-Naphthalenamine)",

fillcolor="#FFFFFF", color="#34A853", style="filled,dashed", fontcolor="#202124"]; coupling

[label="3. Azo Coupling\n(Mix solutions at <10 °C)", fillcolor="#FFFFFF", color="#EA4335",

style="filled,dashed", fontcolor="#202124"]; filtration [label="4. Isolation\n(Vacuum Filtration &

Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="5.

Purification\n(Recrystallization from Ethanol/Acetic Acid)", fillcolor="#F1F3F4",

fontcolor="#202124"]; analysis [label="6. Characterization\n(Melting Point, Spectroscopy)",

fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Product", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow sequence start -> diazotization; start -> coupling_prep; diazotization -> coupling;

coupling_prep -> coupling; coupling -> filtration; filtration -> purification; purification -> analysis;

analysis -> end; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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